molecular formula C9H17NO3 B14738078 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one CAS No. 2176-48-9

1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one

Cat. No.: B14738078
CAS No.: 2176-48-9
M. Wt: 187.24 g/mol
InChI Key: BISIKHAIUSREFH-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one is a chemical compound with the molecular formula C9H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-(2-chloroethoxy)ethanol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidin-2-one derivatives, while substitution reactions can produce various halogenated piperidines .

Scientific Research Applications

1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and piperidine moieties allow the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and ethoxy groups enhances its solubility and ability to participate in diverse chemical reactions, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

2176-48-9

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

1-[2-(2-hydroxyethoxy)ethyl]piperidin-2-one

InChI

InChI=1S/C9H17NO3/c11-6-8-13-7-5-10-4-2-1-3-9(10)12/h11H,1-8H2

InChI Key

BISIKHAIUSREFH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)CCOCCO

Origin of Product

United States

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